

# Physicochemical Characterization of 6-(Trifluoromethyl)quinazolin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B1311875

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## Introduction

**6-(Trifluoromethyl)quinazolin-2-amine** is a heterocyclic organic compound belonging to the quinazoline class. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Quinazoline derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the key physicochemical characteristics of **6-(Trifluoromethyl)quinazolin-2-amine**, detailed experimental protocols for their determination, and a visualization of relevant biological signaling pathways.

## Physicochemical Properties

Precise experimental data for **6-(Trifluoromethyl)quinazolin-2-amine** is not readily available in public literature. The following table summarizes the basic molecular information and predicted values for its key physicochemical properties. These predicted values serve as a useful starting point for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> N <sub>3</sub>	[2][3]
Molecular Weight	213.16 g/mol	[2][3]
Predicted LogP	2.8 - 3.1	Estimated based on similar structures[4][5][6][7]
Predicted pKa (basic)	3 - 5	Estimated based on similar amine-containing heterocycles[8][9]
Predicted Aqueous Solubility	Low	Inferred from high LogP and general characteristics of quinazoline derivatives
Melting Point	Not available	-
Boiling Point	Not available	-

## Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of **6-(Trifluoromethyl)quinazolin-2-amine**.

### Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of finely powdered, dry **6-(Trifluoromethyl)quinazolin-2-amine** is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical detection system.

- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

## Solubility Determination

Aqueous solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of **6-(Trifluoromethyl)quinazolin-2-amine** is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS) at a physiological pH of 7.4) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **6-(Trifluoromethyl)quinazolin-2-amine**, the pKa of its conjugate acid

indicates the pH at which the compound is 50% ionized. This is critical for understanding its behavior in different physiological compartments.

#### Methodology: Potentiometric Titration

- **Sample Preparation:** A precisely weighed amount of **6-(Trifluoromethyl)quinazolin-2-amine** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic functional groups have been protonated. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

## Lipophilicity (LogP) Determination

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The logarithm of this value (LogP) is a widely used indicator of a drug's lipophilicity, which influences its membrane permeability, protein binding, and overall pharmacokinetic properties.

#### Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Principle:** This method correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve.
- **Chromatographic System:** An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
- **Calibration:** A set of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is

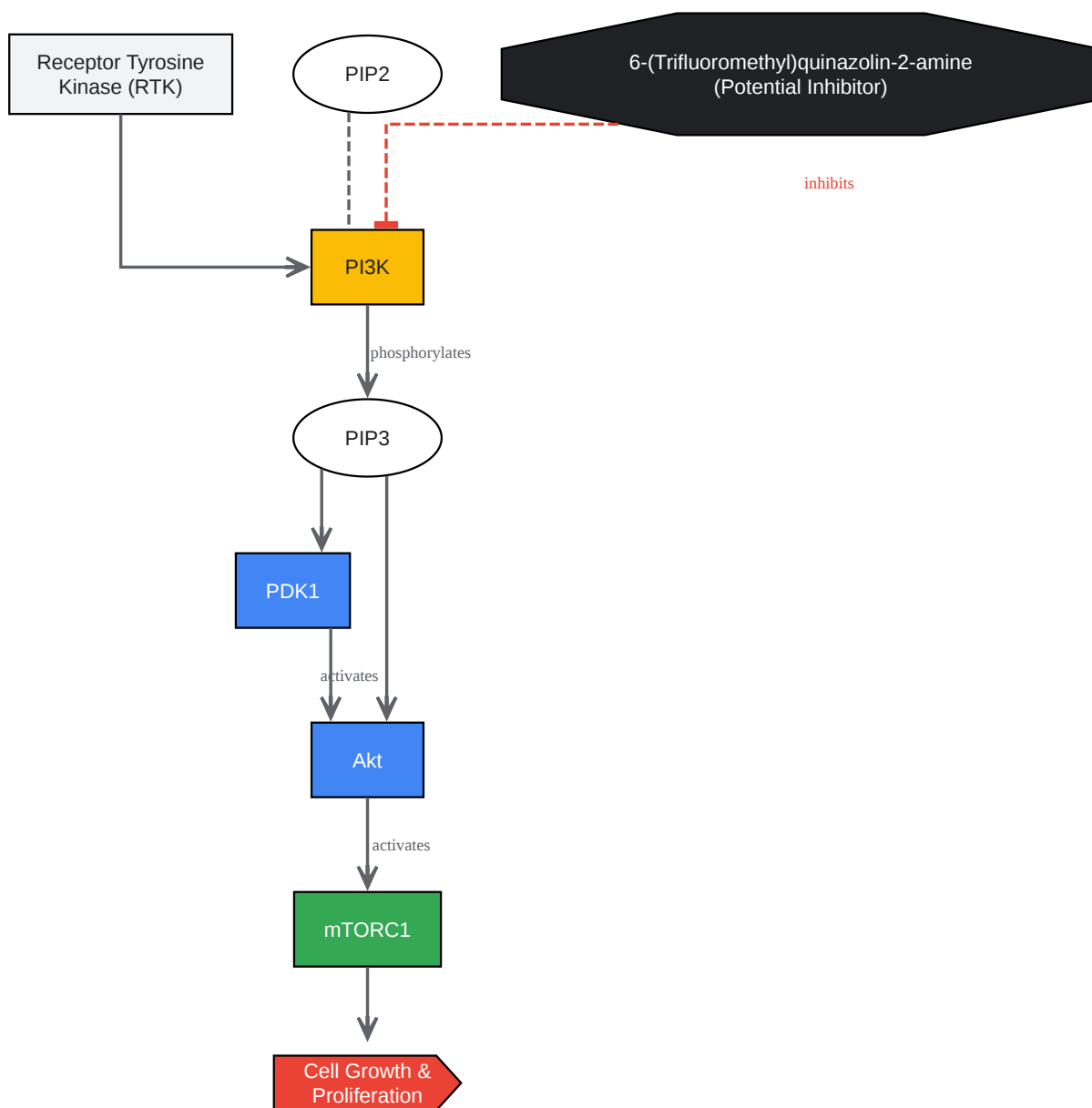
generated by plotting the logarithm of the capacity factor ( $k'$ ) against the known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.

- **Sample Analysis:** **6-(Trifluoromethyl)quinazolin-2-amine** is injected into the same HPLC system under identical conditions, and its retention time is measured.
- **LogP Calculation:** The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

## Mandatory Visualizations

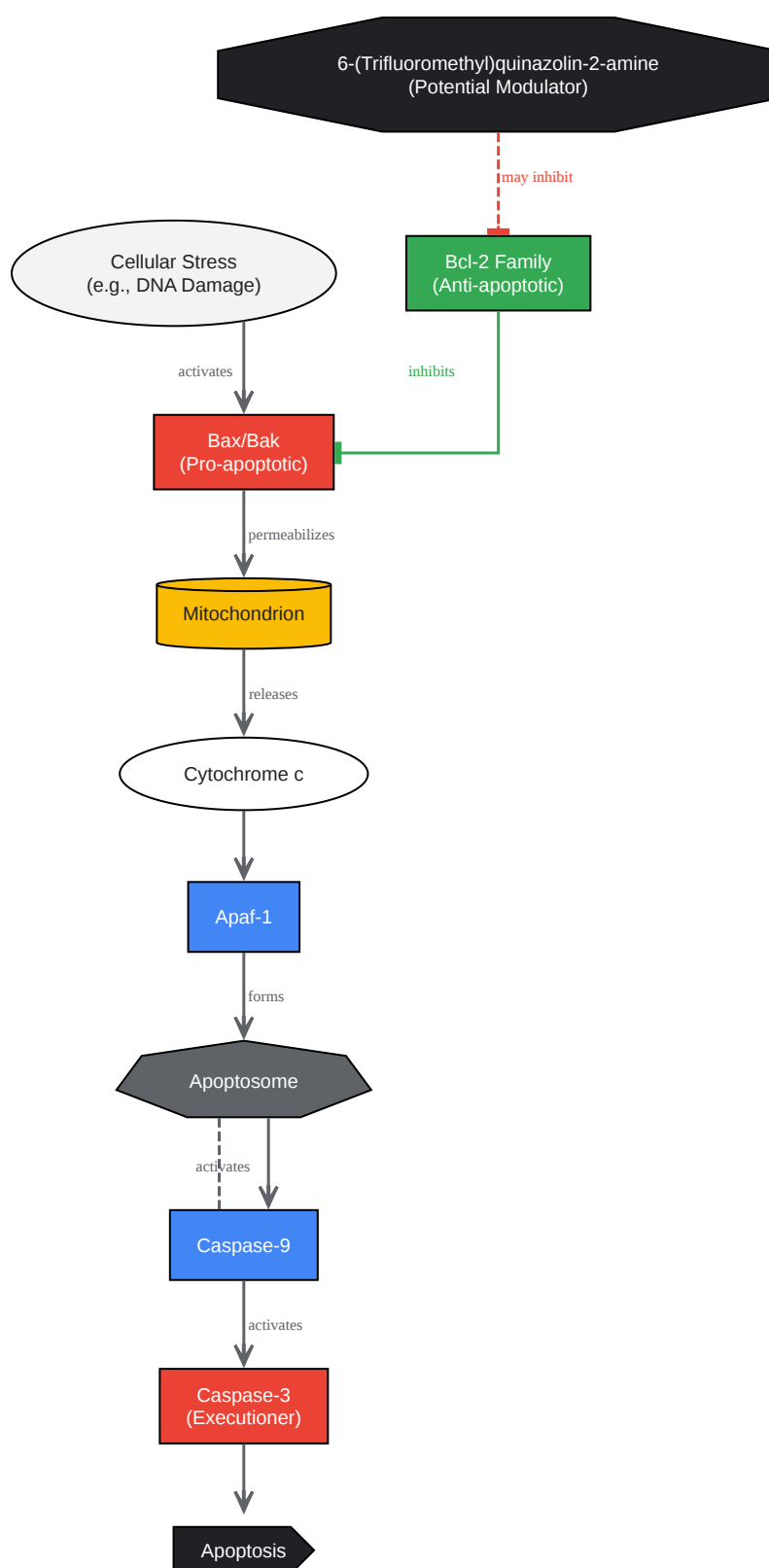
### Signaling Pathways

Quinazoline derivatives are known to interact with various cellular signaling pathways, often implicated in cancer and inflammatory diseases. The PI3K/Akt pathway and the intrinsic apoptosis pathway are two key cascades that can be modulated by such compounds.



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Caption: PI3K/Akt signaling pathway and potential inhibition.

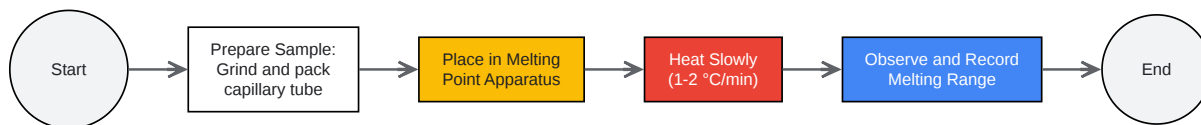


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Caption: Intrinsic apoptosis pathway and potential modulation.

## Experimental Workflows

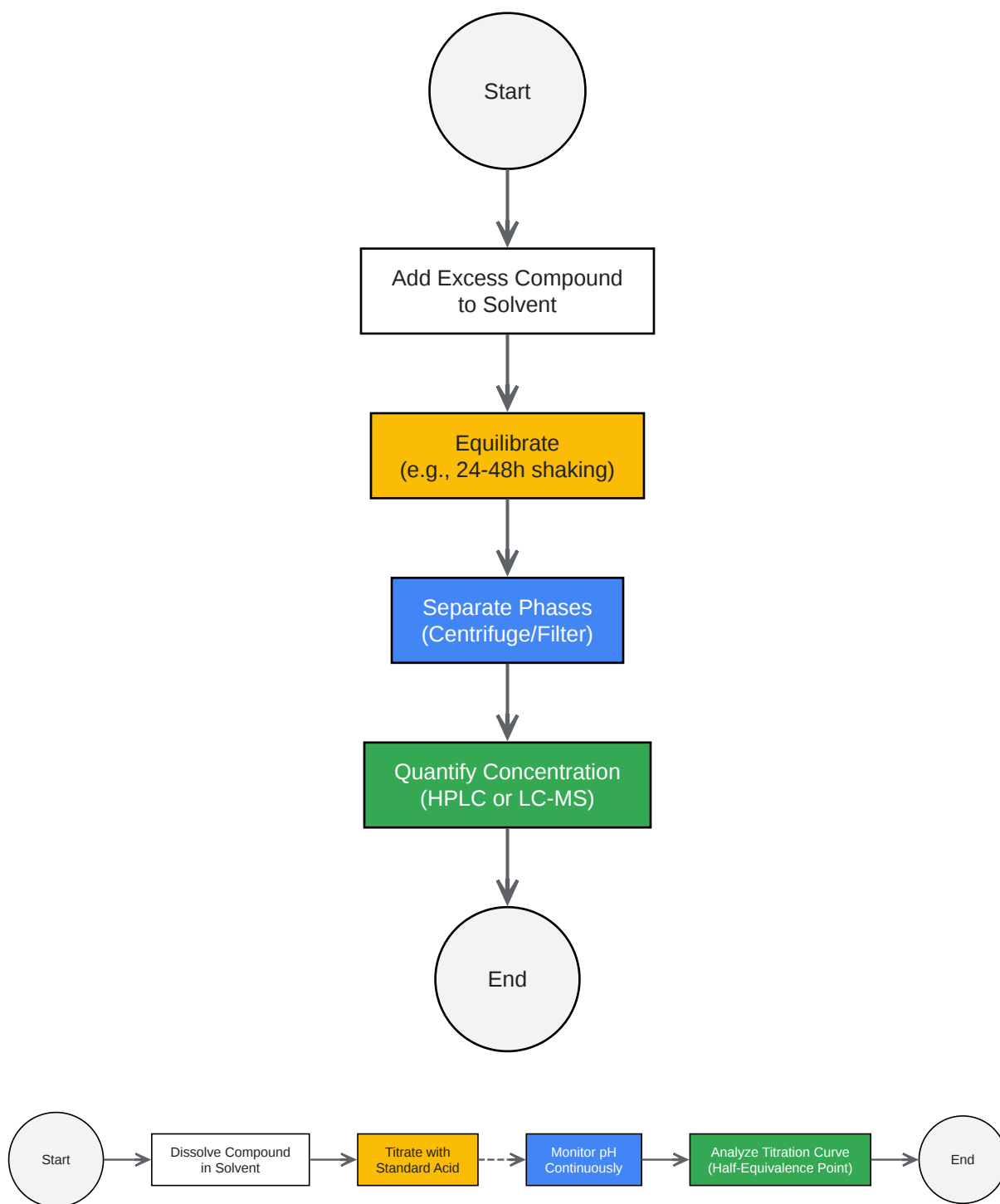
The following diagrams illustrate the logical flow of the experimental protocols described above.

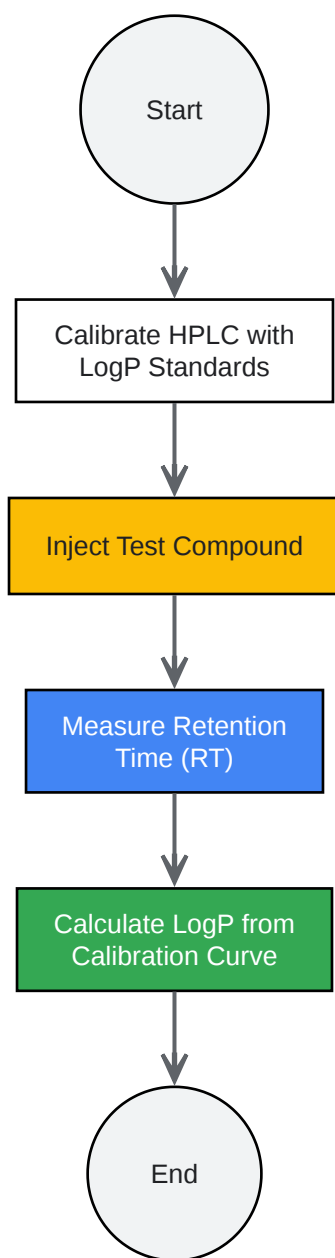


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Caption: Workflow for melting point determination.







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